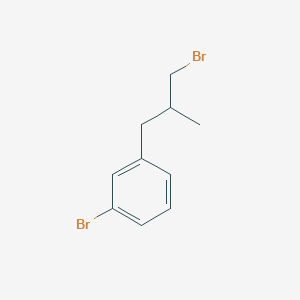![molecular formula C10H21N3O B13196266 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound that features a pyrrolidine ring, a urea moiety, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 2-methylpyrrolidine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Uniqueness
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-[(2-methylpyrrolidin-2-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13-9(14)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H2,11,13,14) |
Clé InChI |
NPZYSGJSZVCJIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NCC1(CCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
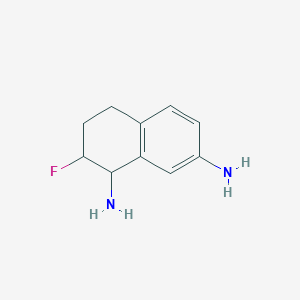
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
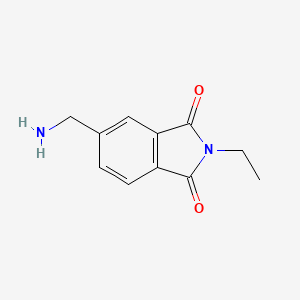
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
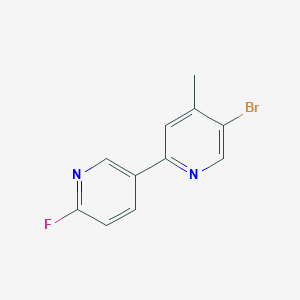
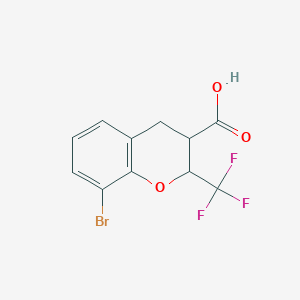
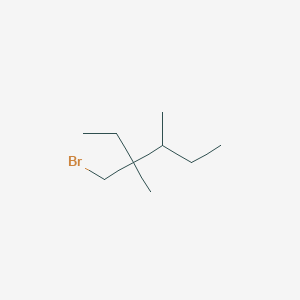
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
